molecular formula C24H19ClN4O3S B307875 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307875
M. Wt: 479 g/mol
InChI Key: LBHMJZRJODMSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoxazepine family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and exhibit antimicrobial activity. In addition, it has been found to have anti-inflammatory effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a lead compound for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its biological activities.

Future Directions

There are several future directions for research on 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its biological activities by identifying its molecular targets and developing more potent derivatives. Furthermore, future studies could explore the potential of this compound as a scaffold for the development of new drugs with novel mechanisms of action.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been reported in the literature, and its biological activities have been extensively studied. However, further research is needed to fully understand its mechanism of action and optimize its biological activities for drug development.

Synthesis Methods

The synthesis of 6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported in the literature. The synthesis involves the reaction of 2-(3-chlorophenyl)-5-(furan-2-yl)-1,3,4-thiadiazole with ethyl 2-bromoacetate in the presence of potassium carbonate to obtain the intermediate compound. The intermediate compound is then reacted with ammonium thiocyanate and sodium hydroxide to yield the final product.

Scientific Research Applications

6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anticancer, antitumor, and antimicrobial activities. In addition, it has been shown to have potential as an anti-inflammatory agent and as a treatment for neurological disorders.

properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479 g/mol

IUPAC Name

1-[6-[5-(3-chlorophenyl)furan-2-yl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C24H19ClN4O3S/c1-3-20(30)29-17-10-5-4-9-16(17)21-22(26-24(33-2)28-27-21)32-23(29)19-12-11-18(31-19)14-7-6-8-15(25)13-14/h4-13,23H,3H2,1-2H3

InChI Key

LBHMJZRJODMSEI-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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